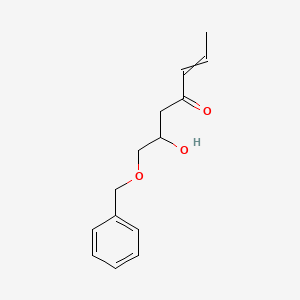![molecular formula C10H7N3O3 B12527893 5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one CAS No. 141945-42-8](/img/structure/B12527893.png)
5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a quinoline ring fused with an oxadiazole ring. The presence of the oxadiazole ring imparts significant chemical stability and biological activity to the compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one typically involves the reaction of 3-nitramino-4-phenylfurazan with electrophilic agents. The reaction conditions often include the use of phosphorus anhydride or oleum, which facilitate the formation of the oxadiazole ring . Additionally, the O-methyl derivative of 3-nitramino-4-phenylfurazan can be used in the presence of acids such as sulfuric acid, methanesulfonic acid, trifluoroacetic acid, and boron trifluoride etherate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include quinoline derivatives, amine derivatives, and substituted oxadiazole compounds.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials with unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells . Additionally, the oxadiazole ring can interact with DNA and proteins, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole: Exhibits significant pharmacological activities, including anti-inflammatory and antiepileptic effects.
1,2,5-Oxadiazolo[3,4-b]pyrazine: Used in the development of new materials and pharmaceuticals.
Uniqueness
5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one is unique due to its fused quinoline and oxadiazole rings, which impart enhanced chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
141945-42-8 |
|---|---|
Molekularformel |
C10H7N3O3 |
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
5-methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one |
InChI |
InChI=1S/C10H7N3O3/c1-12-7-5-3-2-4-6(7)8-9(10(12)14)13(15)16-11-8/h2-5H,1H3 |
InChI-Schlüssel |
PWURDIDMPKBPSL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=NO[N+](=C3C1=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine](/img/structure/B12527811.png)
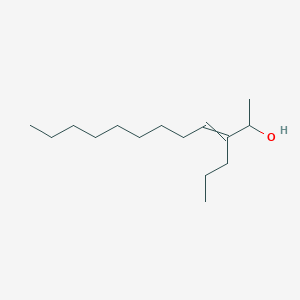
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12527822.png)
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B12527826.png)
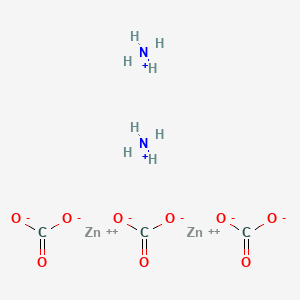
![3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12527848.png)


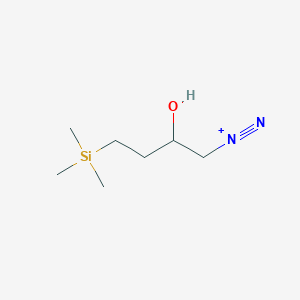
![2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12527876.png)

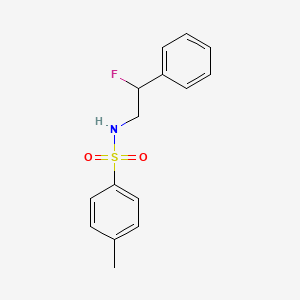
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)
